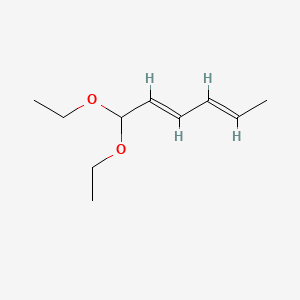

2,4-Hexadiene, 1,1-diethoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,4-Hexadiene, 1,1-diethoxy- is a useful research compound. Its molecular formula is C10H18O2 and its molecular weight is 170.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,4-Hexadiene, 1,1-diethoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Hexadiene, 1,1-diethoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chromatographic Applications

Separation Techniques:

2,4-Hexadiene, 1,1-diethoxy- is effectively analyzed using high-performance liquid chromatography (HPLC). A specific method involves the use of Newcrom R1 columns for the reverse phase (RP) separation of this compound. The mobile phase typically consists of acetonitrile and water, with the addition of phosphoric acid or formic acid for mass-spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations .

Table: Chromatographic Conditions for 2,4-Hexadiene, 1,1-diethoxy-

| Parameter | Condition |

|---|---|

| Column Type | Newcrom R1 HPLC column |

| Mobile Phase | Acetonitrile, Water |

| Additive for MS | Phosphoric Acid/Formic Acid |

| Particle Size | 3 µm for UPLC applications |

Organic Synthesis

Diels-Alder Reactions:

The compound has been utilized in Diels-Alder reactions with various conjugated dienes. Research indicates that when reacted with certain dienes at elevated temperatures, it produces various products including polydienes and substituted aromatic compounds. These reactions demonstrate the versatility of 2,4-hexadiene derivatives in forming complex organic molecules .

Case Study: Reaction with Conjugated Dienes

In a study involving 1,1-diethoxybut-3-yn-2-one (a precursor), reactions with five different dienes were conducted. The results showed varying yields of products depending on the diene used. Notably, the reactions often produced viscous materials indicative of polymer formation alongside the desired products .

Frothing Agent in Mineral Processing

Industrial Applications:

2,4-Hexadiene derivatives are also explored as frothing agents in mineral flotation processes. For instance, a process has been developed to prepare high flash point frothing agents by treating aldehydes with alcohols in acidic conditions. This method highlights the compound's utility in enhancing flotation performance in mineral processing operations .

Table: Frothing Agent Performance Comparison

| Frothing Agent | Flash Point (°C) | Application Area |

|---|---|---|

| 1,1-Diethoxy-2,4-hexadiene | 68 | Flotation in Zinc and Lead |

| MIBC (Methyl Isobutyl Carbinol) | 48 | Standard Frother |

Chemical Properties and Safety Considerations

Physical Properties:

The chemical properties of 2,4-Hexadiene, 1,1-diethoxy- include its miscibility with organic solvents like ethanol and ethyl ether while being immiscible with water. It has a boiling point of approximately 82°C and a flash point of -14°C .

Safety Data:

Handling this compound requires caution due to its flammability and potential health risks upon exposure. Standard safety protocols should be followed to mitigate risks associated with inhalation or skin contact .

Propiedades

Número CAS |

27310-22-1 |

|---|---|

Fórmula molecular |

C10H18O2 |

Peso molecular |

170.25 g/mol |

Nombre IUPAC |

(2E,4E)-1,1-diethoxyhexa-2,4-diene |

InChI |

InChI=1S/C10H18O2/c1-4-7-8-9-10(11-5-2)12-6-3/h4,7-10H,5-6H2,1-3H3/b7-4+,9-8+ |

Clave InChI |

PDAPABBBKRHCMD-NUXDXBQRSA-N |

SMILES |

CCOC(C=CC=CC)OCC |

SMILES isomérico |

CCOC(/C=C/C=C/C)OCC |

SMILES canónico |

CCOC(C=CC=CC)OCC |

Key on ui other cas no. |

94088-28-5 27310-22-1 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.